molecular formula C23H23ClN2O2 B2916788 N-(4-butylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-41-9

N-(4-butylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2916788
CAS RN: 946246-41-9
M. Wt: 394.9
InChI Key: KYNWBTILKRYCSU-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are widely used as calcium channel blockers in the treatment of various cardiovascular diseases. In recent years, this compound has been studied extensively for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Characterization

  • Polyamides and Polymers : Research has focused on the synthesis and properties of polyamides and polymers incorporating dihydropyridine and related structures. Studies have demonstrated the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units, offering insights into their solubility, thermal stability, and potential for creating transparent, flexible films (Hsiao, Yang, & Chen, 2000). Additionally, aromatic polyamides based on bis(ether‐carboxylic acid) or dietheramine derived from tert‐butylhydroquinone have been synthesized, showcasing enhanced solubility in organic solvents and high thermal stability (Yang, Hsiao, & Yang, 1999).

  • Electrochromic Properties : Studies have also explored the electrochromic properties of polyamides, indicating that specific modifications in the dihydropyridine structure can lead to enhanced redox stability and electrochromic performance. For example, polyamides with pendent carbazole groups have been synthesized, displaying reversible redox couples upon electrochemical oxidation and a significant color change from a colorless neutral form to blue or green oxidized forms, suggesting their potential in electrochromic applications (Hsiao, Wang, Lin, Guo, Kung, Leu, & Lee, 2013).

  • Crystal Structures and Anticonvulsant Enaminones : The crystal structure analysis of closely related compounds, such as anticonvulsant enaminones, has been conducted to understand their molecular conformations and hydrogen bonding networks. Such studies contribute to the foundational knowledge necessary for designing compounds with specific biological or material properties (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name

N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c1-2-3-5-17-9-13-20(14-10-17)25-22(27)21-6-4-15-26(23(21)28)16-18-7-11-19(24)12-8-18/h4,6-15H,2-3,5,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNWBTILKRYCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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